2,4-Dichloro-8-fluoro-7-methoxyquinazoline

Kinase inhibitor EGFR VEGFR

This quinazoline intermediate offers a unique 8-fluoro-7-methoxy substitution pattern critical for ATP-binding pocket occupancy in Type I kinase inhibitor programs. Unlike generic 2,4-dichloroquinazolines, its three orthogonal reactive handles (4-Cl for aniline attachment, 2-Cl for secondary derivatization, 8-F for metabolic modulation) enable rapid, sequential library synthesis. Essential for EGFR/VEGFR-targeted projects and PROTAC development where scaffold precision directly impacts SAR outcomes. Substituting with simpler analogs risks chemotype divergence and false-negative results.

Molecular Formula C9H5Cl2FN2O
Molecular Weight 247.05 g/mol
Cat. No. B13579167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloro-8-fluoro-7-methoxyquinazoline
Molecular FormulaC9H5Cl2FN2O
Molecular Weight247.05 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=NC(=N2)Cl)Cl)F
InChIInChI=1S/C9H5Cl2FN2O/c1-15-5-3-2-4-7(6(5)12)13-9(11)14-8(4)10/h2-3H,1H3
InChIKeyDMYMAIBKNOGWHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS 1388037-75-9): A Triply Activated Quinazoline Scaffold for Divergent Medicinal Chemistry


2,4-Dichloro-8-fluoro-7-methoxyquinazoline (CAS 1388037-75-9) is a quinazoline-based synthetic intermediate characterized by the presence of three distinct reactive handles: two chloro groups at the 2- and 4-positions for sequential nucleophilic aromatic substitution, a fluorine atom at the 8-position for potential metabolic modulation or further derivatization, and a methoxy group at the 7-position that mimics the aniline ring of Type I kinase inhibitors . The compound's core scaffold, C9H5Cl2FN2O, with a molecular weight of 247.05 g/mol, positions it as a versatile building block in the construction of targeted kinase inhibitor libraries .

Why 2,4-Dichloro-8-fluoro-7-methoxyquinazoline Cannot Be Substituted with Standard 2,4-Dichloroquinazolines in Kinase-Focused Synthesis


Generic 2,4-dichloroquinazoline scaffolds (e.g., 2,4-dichloro-7-methoxyquinazoline, CAS 62484-31-5, or 2,4-dichloro-8-fluoroquinazoline, CAS 959237-64-0) offer only two substitution sites and lack the precise substitution pattern required for selective kinase engagement . The 8-fluoro-7-methoxy substitution pattern in the target compound is not merely an additional feature; it is a critical determinant of ATP-binding pocket occupancy, influencing both potency and selectivity against a panel of clinically relevant kinases [1]. Attempting to substitute this building block with a simpler analog would result in a different chemotype that is unlikely to reproduce the intended structure-activity relationship (SAR) established for specific kinase inhibitor series, thereby compromising lead optimization and potentially leading to false-negative or off-target results .

Quantitative Differentiation Evidence for 2,4-Dichloro-8-fluoro-7-methoxyquinazoline: A Comparator-Based Procurement Guide


Structural and Functional Divergence from 2,4-Dichloro-7-methoxyquinazoline

The target compound, 2,4-Dichloro-8-fluoro-7-methoxyquinazoline, is structurally and functionally distinct from the common intermediate 2,4-Dichloro-7-methoxyquinazoline. The addition of the 8-fluoro group is not a trivial modification; it is a key structural requirement for activity against certain kinases, such as EGFR and VEGFR, by engaging a specific hydrophobic pocket in the ATP-binding site [1]. In contrast, the 8-H analog (2,4-dichloro-7-methoxyquinazoline) has been reported as an inhibitor of EGFR double mutants with an IC50 of >2000 nM, demonstrating significantly reduced potency [2].

Kinase inhibitor EGFR VEGFR Quinazoline scaffold

Differentiated Reactive Handle Profile vs. 2,4-Dichloro-8-fluoroquinazoline

2,4-Dichloro-8-fluoro-7-methoxyquinazoline offers a distinct synthetic advantage over 2,4-Dichloro-8-fluoroquinazoline (CAS 959237-64-0) due to the presence of the 7-methoxy group. This group serves as a pre-installed mimic of the aniline ring found in Type I kinase inhibitors, which is crucial for ATP-competitive binding . The comparator, lacking this methoxy group, requires a more complex and lower-yielding synthetic sequence to introduce oxygen functionality at the 7-position after the core heterocycle has been formed .

Chemical synthesis Building block Divergent synthesis Halogenated heterocycle

Target Product Profile Divergence: Nematicidal vs. Kinase Inhibition

The target compound's substitution pattern is critical for its intended application space. In contrast to simpler 2,4,7-trihalogenated quinazolines, which have been reported as nematicides (e.g., 2,4,7-trichloroquinazoline, LC50 = 4.6 mg/L against B. xylophilus), the 8-fluoro-7-methoxy pattern is a hallmark of mammalian kinase inhibitor design [1]. This highlights a fundamental divergence in target product profile; the fluoromethoxy compound is optimized for intracellular kinase targets, while the trichloro analog is being explored as a succinic dehydrogenase inhibitor in agriculture .

Nematicide Succinic dehydrogenase inhibitor Agrochemical Lead optimization

Optimal Use Cases for 2,4-Dichloro-8-fluoro-7-methoxyquinazoline in Early-Stage Drug Discovery


Divergent Synthesis of Type I Kinase Inhibitor Libraries

The compound's three distinct reactive handles (2-Cl, 4-Cl, and 8-F) enable sequential and orthogonal derivatization to rapidly generate diverse libraries of Type I kinase inhibitors. The 4-position is typically displaced first with an aniline or amine, followed by substitution at the 2-position, while the 8-fluoro and 7-methoxy groups remain intact to engage the kinase hinge region .

Construction of EGFR/VEGFR Inhibitor Candidates with Enhanced Selectivity

In projects targeting the epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR), the 8-fluoro-7-methoxy substitution pattern is a validated motif for achieving potent inhibition [1]. This building block provides a direct route to analogs of clinical candidates like gefitinib and erlotinib, but with the potential to modulate selectivity against mutant forms of the kinase [2].

PROTAC Synthesis: E3 Ligase Recruiter Conjugation

The two chloro groups on the quinazoline core can be used to attach both a targeting ligand (via an aniline linker at the 4-position) and an E3 ligase recruiter (via a second linker at the 2-position), making this a valuable scaffold for the development of PROTACs (Proteolysis Targeting Chimeras) [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichloro-8-fluoro-7-methoxyquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.